molecular formula C16H38N2+2 B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

Cat. No.: B1670452
CAS No.: 156-74-1
M. Wt: 258.49 g/mol
InChI Key: MTCUAOILFDZKCO-UHFFFAOYSA-N
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Description

Decamethonium is a bisquaternary ammonium compound that functions as a short-acting, depolarizing neuromuscular blocking agent . It acts as a partial agonist of the nicotinic acetylcholine receptor (nAChR) . Its mechanism of action involves binding to nicotinic acetylcholine receptors at the postsynaptic motor endplate, similar to acetylcholine . This binding initially causes depolarization and brief muscle fasciculations, followed by a sustained depolarization that renders the muscle fiber unresponsive to further neural stimuli, resulting in flaccid paralysis . In research settings, this compound is a valuable pharmacological tool for studying cholinergic neurotransmission, neuromuscular junction physiology, and nAChR function and desensitization . It is selectively for blockade of the muscle nicotinic acetylcholine receptor and does not typically affect ganglionic nicotinic receptors, making it useful for isolating muscle responses in experimental models . It has been used in vitro and in vivo across various species as an adjunct to anesthetics to produce muscle relaxation . This compound is characterized by its quaternary ammonium structure, which makes it highly soluble in water and poorly soluble in lipids . It is not metabolized by plasma cholinesterase and is primarily eliminated by renal excretion . Researchers can leverage its properties to investigate the mechanisms of neuromuscular blockade and receptor kinetics. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis.
... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ...
/IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS.
THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/
DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION;  IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS...

CAS No.

156-74-1

Molecular Formula

C16H38N2+2

Molecular Weight

258.49 g/mol

IUPAC Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Appearance

Solid powder

melting_point

268-270 °C
MP: 188-189 °C /Bromide/
268 - 270 °C

Other CAS No.

156-74-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

shelf_life

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

solubility

Substantial
7.04e-06 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The primary synthesis involves the alkylation of trimethylamine with 1,10-dibromodecane. This two-step process generates the bis-quaternary ammonium structure essential for neuromuscular activity:

  • Nucleophilic Substitution :
    Trimethylamine ($$(CH3)3N$$) reacts with 1,10-dibromodecane ($$Br(CH2){10}Br$$) in a sealed tube under controlled conditions. Each bromine atom undergoes nucleophilic displacement by the tertiary amine, forming two quaternary ammonium centers connected by a ten-carbon chain.

    $$
    Br(CH2){10}Br + 2 (CH3)3N \rightarrow [(CH3)3N^+-(CH2){10}-N^+(CH3)3]^{2+} \cdot 2Br^-
    $$

  • Purification :
    The crude product is recrystallized from a methanol-acetone mixture, yielding this compound bromide as a white crystalline solid.

Reaction Conditions and Optimization

  • Solvent : Reactions are typically solvent-free or conducted in anhydrous ethanol to prevent hydrolysis of the dibromide.
  • Temperature : Heating at 80–100°C for 24–48 hours ensures complete alkylation.
  • Stoichiometry : A 2:1 molar ratio of trimethylamine to 1,10-dibromodecane minimizes side products like mono-alkylated intermediates.

Table 1: Key Parameters in this compound Bromide Synthesis

Parameter Value/Range Source
Reaction Temperature 80–100°C
Reaction Time 24–48 hours
Yield High (exact % not reported)
Melting Point 268–270°C
Solubility in Water 7.04 × 10⁻⁶ g/L

Alternative Synthetic Routes and Derivatives

Use of Decamethylene Diiodide

While 1,10-dibromodecane is the standard alkylating agent, decamethylene diiodide ($$I(CH2){10}I$$) has been employed in analogous reactions. The larger iodide ion’s polarizability facilitates faster substitution, though iodine’s cost and handling challenges limit industrial adoption.

Tetrahydroisoquinoline Derivatives

Efforts to enhance potency led to derivatives like 2,2'-decamethylene-bis(1,2,3,4-tetrahydroisoquinoline). These syntheses involve condensing decamethylene dihalides with tetrahydroisoquinoline precursors, though such compounds often exhibit reduced neuromuscular activity compared to this compound.

Physicochemical Properties Impacting Synthesis

Stability Considerations

This compound bromide’s aqueous solutions remain stable at room temperature, allowing autoclave sterilization—a critical advantage for pharmaceutical formulations. The compound’s hygroscopic nature necessitates anhydrous conditions during synthesis to prevent hydrolysis of intermediates.

Solubility and Purification Challenges

  • Low Ether Solubility : The ionic nature renders this compound insoluble in nonpolar solvents like ether, facilitating purification via solvent extraction.
  • Crystallization : Methanol-acetone mixtures yield high-purity crystals, though residual trimethylamine requires careful washing.

Industrial Production and Current Status

Scale-Up Challenges

  • Sealed Tube Reactors : Early methods relied on sealed tubes to contain volatile trimethylamine, complicating large-scale production.
  • Byproduct Management : Excess trimethylamine generates ammonium salts, requiring neutralization and filtration.

Chemical Reactions Analysis

Types of Reactions: Decamethonium primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles that can displace the bromide ions in this compound.

Major Products:

Scientific Research Applications

Introduction to Decamethonium

This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.

Surgical Anesthesia

This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:

  • Elective surgeries where rapid induction and recovery are critical.
  • Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .

Research Applications

In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:

  • Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
  • Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .

Comparative Studies

This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .

Pharmacodynamics

This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .

Case Study 1: Use in Elective Surgery

A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.

Case Study 2: Myasthenia Gravis Response

In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .

Mechanism of Action

Decamethonium acts by binding to the nicotinic acetylcholine receptors at the motor endplate of skeletal muscles. This binding causes depolarization of the motor endplate, preventing further action potentials and leading to muscle paralysis. The compound mimics acetylcholine but is not degraded by acetylcholinesterase, resulting in prolonged depolarization and unresponsiveness to normal acetylcholine release .

Comparison with Similar Compounds

Mechanistic Differences: Depolarizing vs. Non-Depolarizing Agents

Compound Mechanism of Action Receptor Interaction Reversibility Key Clinical Features
Decamethonium Depolarizing (partial agonist) Binds nAChRs, causes sustained depolarization Spontaneous recovery; not reversed by anticholinesterases Short-acting; tachyphylaxis with repeated doses
Tubocurarine Non-depolarizing (competitive antagonist) Blocks nAChRs without activation Reversed by anticholinesterases Longer duration; no fasciculations
Succinylcholine Depolarizing (dual agonist) Binds nAChRs, rapid hydrolysis by plasma cholinesterase Rapid recovery due to enzymatic breakdown Ultra-short action; risk of hyperkalemia
  • Key Findings: this compound and Succinylcholine both induce depolarization but differ in metabolism. Succinylcholine’s rapid hydrolysis limits its duration, whereas this compound’s effects persist until spontaneous diffusion . Unlike Tubocurarine, this compound cannot be reversed with neostigmine or edrophonium, complicating clinical management .

Polymethylenic Bis-Ammonium Compounds: Chain Length Effects

This compound belongs to a class of polymethylenic bis-ammonium compounds, where the number of methylene groups (n) dictates pharmacological activity:

Compound (n) Target Site Primary Action Example Agents
Hexamethonium (n=6) Sympathetic ganglia Ganglionic blocker (agonist) Hexamethonium
This compound (n=10) Neuromuscular junction Neuromuscular antagonist This compound
  • Structural Insights :
    • Shorter chains (e.g., n=5–6) preferentially block ganglia, while longer chains (e.g., n=10) target muscle nAChRs .
    • Optimal neuromuscular blockade occurs at n=10 due to spatial alignment with receptor subunits .

Binding and Allosteric Modulation

This compound’s interaction with acetylcholinesterase (AChE) and nAChRs distinguishes it from other cholinergic ligands:

Compound Binding Sites on AChE Interaction with nAChRs
This compound Catalytic (α) and allosteric (β) sites Partial agonist; voltage-dependent block
Gallamine Allosteric (γ) site Non-competitive antagonist
Tubocurarine Competitive site on nAChRs Non-depolarizing block
  • Research Findings :
    • This compound binds both α and β sites on AChE, enhancing its depolarizing effect by delaying enzyme activity .
    • In contrast, Gallamine’s γ-site binding induces allosteric inhibition without direct receptor activation .

Pharmacological and Toxicological Profiles

Toxicity Data

Compound LD₅₀ (Mouse, IV) Notable Adverse Effects
This compound 794 µg/kg Tachyphylaxis, autonomic stimulation
Nicotine 3 mg/kg (estimated) Seizures, respiratory failure
Succinylcholine 1–2 mg/kg Hyperkalemia, malignant hyperthermia

Clinical Limitations and Tachyphylaxis

  • Repeated this compound doses exhibit diminishing efficacy (tachyphylaxis) but paradoxically prolong recovery time due to sustained depolarization .
  • In humans, recovery after four doses decreased from 81% to 51% of baseline twitch tension, contrasting with Succinylcholine’s predictable kinetics .

Biological Activity

Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.

This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:

  • Phase I Block : Initial depolarization leads to muscle fasciculation.
  • Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.

Pharmacological Properties

This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:

SpeciesReceptor TypeEC50 (μM)IC50 (μM)Imax (%)
Mouseα4β220.08N/A
Ratα3β4201.0N/A
Humanα4β2<0.050.1N/A

Empirical Studies

  • Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
  • Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
  • End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .

Clinical Implications

This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:

  • Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
  • Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.

Q & A

Q. Methodological Recommendations

  • Experimental Design : Use balanced crossover designs to compare this compound with succinylcholine or d-tubocurarine, controlling for muscle type (e.g., fast-twitch vs. slow-twitch) .
  • Data Analysis : Apply nonlinear regression models to fit dose-response curves and calculate Hill coefficients for receptor cooperativity .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly for protocols involving respiratory paralysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Decamethonium

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